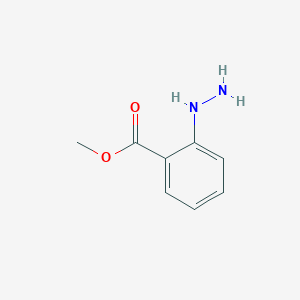

Methyl 2-hydrazinylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydrazinylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-2-3-5-7(6)10-9/h2-5,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKVVUKKFCVZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Hydrazinylbenzoate and Its Precursors

Direct Synthesis Strategies

Direct synthesis strategies focus on the conversion of readily available starting materials into the target molecule through well-established reaction pathways. These methods typically involve the transformation of a functional group at the C-2 position of the benzene (B151609) ring into a hydrazinyl moiety.

The synthesis of aryl hydrazines can be achieved by the nucleophilic substitution of an activated aryl group, such as a halogen, with hydrazine (B178648). While not a direct reaction with an unsubstituted benzoate ester, this pathway involves using an activated precursor like Methyl 2-halobenzoate. In this approach, the halogen atom at the ortho position serves as a leaving group, which is displaced by hydrazine or hydrazine hydrate (B1144303). This method is analogous to the synthesis of other hydrazine compounds where a chlorine atom on a heterocyclic ring is substituted with hydrazine hydrate newdrugapprovals.org. The reaction typically requires heat and a suitable solvent to proceed effectively.

Another related but distinct process is the hydrazinolysis of esters, which converts the ester group itself into a hydrazide. However, for the synthesis of this compound, the goal is to introduce a hydrazinyl group elsewhere on the ring while preserving the methyl ester.

Two principal routes starting from benzoic acid derivatives are widely employed for the synthesis of aryl hydrazines, including this compound. These methods offer reliable control over the position of the hydrazinyl group.

Route A: Reduction of a Diazonium Salt

This is a common and versatile method for preparing aryl hydrazines from aromatic amines. publish.csiro.aulibretexts.org The synthesis begins with Methyl 2-aminobenzoate (B8764639) (also known as methyl anthranilate), which serves as the direct precursor.

The process involves two main steps:

Diazotization: Methyl 2-aminobenzoate is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form the corresponding diazonium salt. durham.ac.uk The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium ion.

Reduction: The resulting diazonium salt is then reduced to yield this compound. Several reducing agents can be employed for this step, with varying efficiencies and environmental impacts.

Stannous Chloride (SnCl₂): A traditional and effective reducing agent for this transformation is stannous chloride in an acidic medium. publish.csiro.augoogle.com However, careful temperature control is crucial, as excess stannous chloride can sometimes lead to the reductive cleavage of the N-N bond, regenerating the parent amine. publish.csiro.au

Sodium Sulfite (Na₂SO₃): Another established method involves reduction with sodium sulfite, which is often preferred for its reliability. orgsyn.org

Ascorbic Acid (Vitamin C): As a milder and more environmentally friendly alternative, ascorbic acid has been successfully used for the reduction of diazonium salts to hydrazines, offering a metal-free pathway. durham.ac.uk

Route B: Reduction of a Nitro Compound

An alternative pathway begins with a nitro-substituted precursor, such as 2-Nitrobenzoic acid or its ester, Methyl 2-nitrobenzoate. The synthesis of a related compound, Methyl 5-chloro-2-hydrazinylbenzoate, starts with 5-chloro-2-nitrobenzoic acid, which is first reduced to the hydrazine and then esterified. vulcanchem.com This suggests a parallel route for the non-chlorinated analog.

The synthesis can proceed in two ways:

Reduction then Esterification: 2-Nitrobenzoic acid is first reduced to 2-hydrazinylbenzoic acid. The nitro group can be reduced using various methods, including catalytic hydrogenation or chemical reducing agents like hydrazine hydrate with a catalyst. google.com The resulting 2-hydrazinylbenzoic acid is then esterified with methanol (B129727) in the presence of an acid catalyst to yield the final product.

Esterification then Reduction: Alternatively, 2-Nitrobenzoic acid is first converted to Methyl 2-nitrobenzoate. This nitro ester is then reduced to this compound. Common reduction methods include using iron powder in an acidic medium or catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). sciencemadness.org

The table below summarizes key findings for these direct synthesis strategies, primarily drawing from methods used for analogous compounds.

| Precursor | Key Reagents | Reaction Type | Notes | Reference |

|---|---|---|---|---|

| Methyl 2-aminobenzoate | 1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃ | Diazotization followed by Reduction | A standard, widely used method for aryl hydrazine synthesis. publish.csiro.auorgsyn.org | publish.csiro.auorgsyn.org |

| Methyl 2-aminobenzoate | 1. NaNO₂, HCl 2. Ascorbic Acid | Diazotization followed by Reduction | A "green," metal-free alternative to traditional reducing agents. durham.ac.uk | durham.ac.uk |

| 2-Nitrobenzoic Acid | 1. Reducing Agent (e.g., Hydrazine) 2. Methanol, H₂SO₄ | Reduction followed by Esterification | This route is used for substituted analogs like the 5-chloro derivative. vulcanchem.com | vulcanchem.com |

| Methyl 2-nitrobenzoate | Fe powder or H₂/Pd-C | Nitro Group Reduction | A common method for converting nitroarenes to their amino or hydrazino derivatives. sciencemadness.org | sciencemadness.org |

Regioselective Synthesis Approaches

Regioselectivity is crucial in the synthesis of substituted benzene derivatives to ensure the formation of the correct isomer. For this compound, the goal is to introduce the hydrazinyl group specifically at the C-2 (ortho) position relative to the methyl ester group.

The most effective strategy to achieve high regioselectivity is to start with a precursor that already contains a functional group at the desired position. The use of Methyl 2-aminobenzoate or 2-Nitrobenzoic acid as starting materials guarantees that the resulting hydrazine will be at the C-2 position. durham.ac.ukvulcanchem.com

Direct functionalization of Methyl Benzoate, for example through nitration, is not a suitable method for obtaining the ortho isomer. The ester group is a deactivating, meta-directing group in electrophilic substitution, meaning that nitration of Methyl Benzoate predominantly yields Methyl 3-nitrobenzoate. rsc.org Therefore, securing the ortho arrangement of the functional groups relies on using a starting material where the regiochemistry is already established.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of methods that are environmentally benign, efficient, and sustainable. Several green chemistry principles can be applied to the synthesis of this compound.

The adoption of greener reaction conditions aims to minimize waste, reduce the use of hazardous substances, and lower energy consumption.

Use of Safer Solvents and Reagents: A key green improvement in the diazotization-reduction pathway is the replacement of heavy metal reducing agents like stannous chloride with metal-free alternatives. Ascorbic acid stands out as a non-toxic, biodegradable reducing agent for converting diazonium salts to hydrazines. durham.ac.uk The use of triphenylphosphine has also been presented as a superior alternative to the tin chloride process. google.com In other related syntheses, water is increasingly used as a green solvent. mdpi.comnih.gov

Solvent-Free and Energy-Efficient Methods: Some modern synthetic protocols for related compounds avoid organic solvents altogether. Reactions can be carried out under solvent-free conditions, sometimes facilitated by microwave irradiation, which can dramatically reduce reaction times and energy usage compared to conventional heating. nih.govresearchgate.netgoogle.com.pg High hydrostatic pressure has also been explored as a technique to promote reactions without the need for solvents or catalysts. thieme-connect.de

The development of advanced catalysts is a cornerstone of green chemistry, focusing on recyclable, highly efficient, and non-toxic options.

Organocatalysis: Naturally occurring amino acids, such as L-proline , have emerged as effective, biodegradable, and non-toxic organocatalysts for synthesizing various nitrogen-containing heterocycles. mdpi.com These catalysts operate under mild conditions and are often reusable.

Solid Acid and Nanocatalysts: For the esterification step (e.g., converting 2-hydrazinylbenzoic acid to its methyl ester), traditional liquid acids like sulfuric acid can be replaced with reusable solid acid catalysts. Zirconium- and titanium-based solid acids have been shown to be effective for the esterification of benzoic acids and can be recovered and reused, minimizing acidic waste. In the synthesis of related heterocyclic compounds, recyclable nanocatalysts such as zirconia (ZrO₂) , ceria-doped zirconia (CeO₂/ZrO₂) , and various magnetic nanoparticles have demonstrated high efficiency and easy separation from the reaction mixture. mdpi.comnih.gov

Novel Catalytic Systems: Other innovative catalytic systems include clay-supported copper nitrate (B79036) (claycop) , which can catalyze reactions efficiently at room temperature under solvent-free conditions. researchgate.net For reactions involving oxidation or reduction, electrochemical methods using catalysts like graphite (B72142) offer a green approach by using electricity as a clean reagent. uobaghdad.edu.iq

The table below highlights some green catalysts and their applications in syntheses relevant to this compound.

| Principle | Method/Catalyst | Application/Advantage | Reference |

|---|---|---|---|

| Safer Reagents | Ascorbic Acid | Metal-free reduction of diazonium salts, replacing SnCl₂. | durham.ac.uk |

| Energy Efficiency | Microwave Irradiation | Reduces reaction times and energy consumption. | nih.gov |

| Catalyst Recyclability | L-Proline | A biodegradable and reusable organocatalyst. | mdpi.com |

| Zr/Ti Solid Acids | Reusable catalysts for esterification, replacing liquid acids. | ||

| Magnetic Nanoparticles (e.g., CoFe₂O₄) | Highly efficient and easily recyclable via magnetism. | nih.gov | |

| Solvent-Free Conditions | Claycop (Clay-supported copper nitrate) | Effective catalysis at room temperature without solvents. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

Solvent System Optimization (e.g., Aqueous Media)

The selection of an appropriate solvent system is a critical parameter in the synthesis of this compound and its precursors, profoundly influencing reaction efficiency, yield, purity, and environmental impact. Research into the synthesis of aryl hydrazines and related benzoate derivatives has explored a variety of solvent media, ranging from traditional organic solvents to more sustainable aqueous systems. The optimization of these solvent systems is crucial for developing scalable, cost-effective, and environmentally benign synthetic protocols.

The synthesis of this compound can be approached through several routes, with the choice of solvent being a key consideration at each step. A common pathway involves the diazotization of a precursor, methyl 2-aminobenzoate (methyl anthranilate), followed by reduction. Alternatively, nucleophilic substitution of a suitable precursor with hydrazine can be employed.

Precursor Synthesis: Diazotization in Aqueous Media

The synthesis of the diazonium salt from methyl 2-aminobenzoate is a foundational step in one of the primary synthetic routes. This reaction is almost universally carried out in an aqueous acidic medium. The use of water as a solvent is advantageous due to its low cost, non-flammability, and minimal environmental footprint.

Detailed research findings indicate that the diazotization of methyl anthranilate is effectively performed using an aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures, typically between 0 and 5 °C. The process involves dissolving methyl anthranilate in the aqueous acid, followed by the slow addition of an aqueous solution of sodium nitrite (NaNO₂). The aqueous environment facilitates the dissolution of the inorganic reagents and the stabilization of the resulting diazonium salt at low temperatures.

Synthesis of Aryl Hydrazines: A Comparative Look at Solvents

The conversion of the diazonium salt to the corresponding hydrazine, or the direct synthesis of hydrazines from other precursors, has been investigated in various solvent systems. While a direct comparative study exclusively for this compound is not extensively documented, data from analogous syntheses of aryl hydrazines provide valuable insights into solvent effects.

One study on the synthesis of aryl azides from aromatic amines, a related transformation, screened several solvents and found that dichloromethane (B109758) was superior to highly polar solvents like DMSO, which gave a low yield of the desired product. amazonaws.com In the context of cross-coupling reactions involving arylhydrazines, a comparative analysis of solvents including chlorobenzene, DMF, DMSO, NMP, and 1,4-dioxane (B91453) revealed that DMF was the most efficient. nih.gov Conversely, for a base-mediated coupling reaction of functionalized coumarins with arylhydrazines, DMSO was found to be the most effective solvent. nih.gov

The reaction of hydrazine hydrate with substituted benzaldehydes has been explored under solvent-free conditions, highlighting a green chemistry approach that circumvents the need for traditional organic solvents. rsc.orgscialert.net Furthermore, the synthesis of 2-hydrazinylbenzo[d]thiazoles was successfully achieved by reacting the corresponding amine with hydrazine hydrate in water, demonstrating the viability of aqueous media for this class of reaction. niscpr.res.in

The choice of solvent can also be influenced by the nature of the reactants. For instance, in the synthesis of hydrazides from esters and hydrazine, anhydrous methanol or ethanol (B145695) are the preferred solvents. researchgate.net The solubility of the starting materials and the product in the chosen solvent is a key determinant of reaction success. In some cases, the insolubility of the product in the reaction solvent (e.g., ethanol) can facilitate its isolation by simple filtration. researchgate.net

The following table summarizes the solvents used in the synthesis of various related hydrazine compounds, offering a comparative perspective on solvent selection.

| Reaction Type | Substrate/Precursor | Solvent(s) | Observations/Findings | Reference(s) |

| Aryl Azide (B81097) Synthesis | Aniline | Dichloromethane, DMSO | Dichloromethane gave the best yield; polar DMSO resulted in low yield. | amazonaws.com |

| Cross-Coupling | Arylhydrazine | PhCl, DMF, DMSO, NMP, 1,4-Dioxane | DMF was found to be the most efficient solvent for the transformation. | nih.gov |

| Coupling Reaction | Arylhydrazine | MeOH, DMF, DMA, DMSO, NMP | DMSO proved to be the most effective solvent. | nih.gov |

| Hydrazone Synthesis | Substituted Benzaldehydes | Solvent-free, Ethanol | Solvent-free conditions offer an eco-friendly alternative. Ethanol is a common conventional solvent. | rsc.orgscialert.net |

| Hydrazide Synthesis | Ester | Anhydrous Methanol, Ethanol, THF | Methanol and ethanol are preferred. THF can be useful in some cases. | researchgate.net |

| Hydrazine Synthesis | Benzo[d]thiazol-2-amine | Water | Successful synthesis in an aqueous medium, highlighting a green approach. | niscpr.res.in |

| Hydrazine Synthesis | Methyl 2-chloro-3-nitrobenzoate | Suitable solvent (unspecified) | Reaction with hydrazine hydrate occurs under reflux conditions. |

These findings underscore that while alcohols like methanol and ethanol are standard choices for reactions involving hydrazine and esters, the exploration of aqueous systems and even solvent-free conditions is a promising avenue for the development of more sustainable synthetic methods for this compound. The optimization process requires a careful balance of solubility, reactivity, and environmental considerations.

Methyl 2 Hydrazinylbenzoate As a Versatile Synthon in Chemical Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis, which is the process of breaking down a target molecule into simpler, commercially available precursors. ajrconline.org Methyl 2-hydrazinylbenzoate is considered a versatile synthon primarily because its two functional groups—the nucleophilic hydrazinyl group and the electrophilic methyl ester—can participate in a wide array of chemical reactions.

The hydrazinyl moiety is particularly reactive and serves as a key handle for constructing nitrogen-containing heterocyclic rings, which are prevalent scaffolds in many biologically active compounds. This makes the compound a valuable building block in medicinal chemistry and materials science. indiamart.comvulcanchem.com

Detailed Research Findings:

Research has demonstrated the utility of this compound in the synthesis of various heterocyclic systems. The reactivity of its hydrazinyl group allows it to undergo condensation and cyclization reactions with a variety of substrates.

Synthesis of Pyrazoles and Triazoles: The 2-hydrazinylbenzoate scaffold is a key precursor for creating heterocyclic structures like pyrazoles and triazoles. vulcanchem.com For example, derivatives such as methyl 5-chloro-2-hydrazinylbenzoate are used as building blocks in the synthesis of Janus kinase (JAK2) inhibitors, which are investigated for treating myeloproliferative disorders. vulcanchem.com

Formation of Indazoles: The ortho-positioning of the functional groups in this compound facilitates intramolecular cyclization reactions to form indazoles, a class of bicyclic heterocyclic compounds with various pharmaceutical applications. In contrast, the 3-isomer is noted for its use in synthesizing indoles.

Precursor for Cytotoxic Agents: A notable application is in the synthesis of complex hydrazone derivatives. Specifically, the synthon E-methyl 2-(2-(1,3-dioxo-1-arylpropan-2-ylidene) hydrazinyl) benzoate (B1203000) has been identified as a potent cytotoxic agent. researchgate.netresearchgate.net In vitro studies have shown that these derivatives exhibit significant anticancer activity against human hepatocellular carcinoma (HCC) cell lines, demonstrating higher efficacy and selectivity compared to the established chemotherapy drug doxorubicin (B1662922) in some cases. researchgate.netresearchgate.net

The strategic placement of the reactive hydrazinyl group next to the ester function on the benzene (B151609) ring provides a powerful tool for synthetic chemists, enabling the efficient construction of complex molecular architectures from a relatively simple and accessible starting material.

Table 2: Key Synthetic Applications of this compound Derivatives

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Scaffold | Potential Application Area | Reference |

|---|---|---|---|---|

| Methyl 5-chloro-2-hydrazinylbenzoate | Coupling/Cyclization | Pyrazoles, Triazoles | Anticancer (JAK2 kinase inhibitors) | vulcanchem.com |

| This compound | Intramolecular Cyclization | Indazoles | Pharmaceuticals | indiamart.com |

| E-methyl 2-(2-(1,3-dioxo-1-arylpropan-2-ylidene) hydrazinyl) benzoate | Condensation with diketones | Aryl hydrazonopropanals | Anticancer (Hepatocellular Carcinoma) | researchgate.netresearchgate.net |

An in-depth examination of the synthetic pathways leading to this compound reveals a variety of chemical strategies, from classical multi-step processes to modern, environmentally conscious methods. This article focuses exclusively on the methodologies for synthesizing this compound and its direct precursors, exploring direct and regioselective approaches, and the integration of green chemistry principles.

Reaction Mechanisms and Chemical Reactivity of Methyl 2 Hydrazinylbenzoate

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the primary center of nucleophilic reactivity in Methyl 2-hydrazinylbenzoate. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, results in enhanced nucleophilicity known as the alpha-effect, although the extent of this effect is a subject of ongoing study. researchgate.net The terminal nitrogen atom (β-nitrogen) is generally the more reactive nucleophilic site. This moiety readily reacts with a variety of electrophilic species.

Condensation Reactions with Carbonyl Electrophiles

A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones. soeagra.comindiamart.com This reaction is a reliable method for forming carbon-nitrogen double bonds and is fundamental in synthetic chemistry. numberanalytics.com

This compound reacts with aldehydes and ketones in a condensation reaction to form stable hydrazone derivatives. libretexts.orglibretexts.org This process involves the formation of a new C=N bond and the elimination of a water molecule. soeagra.com The resulting products, arylhydrazones, are often crystalline solids, which facilitates their purification and characterization. soeagra.com This reaction is widely used in the synthesis of heterocyclic compounds and other complex molecular architectures. indiamart.comnumberanalytics.com A notable example from nature involves this compound, which is proposed to be a precursor in the formation of the yellow pigment katorazone, an unusual arylhydrazone found in Streptomyces sp. rsc.org

Table 1: Representative Condensation Reactions of this compound

| Carbonyl Electrophile | Product Type | Significance |

| Aldehyd (R-CHO) | Aldehyde Hydrazone | Intermediates for heterocycle synthesis |

| Ketone (R-CO-R') | Ketone Hydrazone | Building blocks in medicinal chemistry |

| Utahmycin A | Katorazone | Natural product biosynthesis rsc.org |

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established two-step mechanism. soeagra.comnih.gov

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal amino group of the hydrazine moiety on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com This step leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. soeagra.comnih.gov

Dehydration: The hemiaminal intermediate is typically unstable and undergoes dehydration (elimination of a water molecule) to form the final, stable hydrazone product. numberanalytics.com

This reaction is generally catalyzed by acid. numberanalytics.comnih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The dehydration step, which is often the rate-limiting step, is also acid-catalyzed, as protonation of the hydroxyl group in the hemiaminal intermediate turns it into a good leaving group (water). soeagra.comnih.gov The reaction rate is fastest at a slightly acidic pH of approximately 4.5, a condition where the carbonyl electrophile is sufficiently protonated while the hydrazine nucleophile is not significantly deactivated by protonation. nih.gov

Acylation Reactions and Amide Bond Formation

The nucleophilic hydrazine group of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. smolecule.com This reaction results in the formation of N-acylhydrazide or diacylhydrazide derivatives, which are important intermediates in the synthesis of various heterocyclic systems like oxadiazoles (B1248032) and pyrazoles. The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic terminal nitrogen of the hydrazine attacks the carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride) and the formation of a stable amide-like bond.

Hydrazinolysis of Ester and Amide Linkages

The hydrazine moiety of this compound can itself act as a potent nucleophile in a reaction known as hydrazinolysis. smolecule.com This process involves the cleavage of ester or amide bonds in other molecules. In this reaction, the hydrazine attacks the carbonyl carbon of an ester or amide, leading to the formation of a carbohydrazide (B1668358) and the displacement of an alcohol or amine, respectively. nih.govresearchgate.net This reactivity makes hydrazine derivatives useful reagents for cleaving ester-based protecting groups or for converting esters and amides into hydrazides, which are versatile synthetic precursors. For instance, the hydrazinolysis of an ester with a hydrazine derivative is a key step in preparing carbohydrazides for further synthetic modifications. nih.gov

Reactivity of the Ester Functional Group

The methyl ester group in this compound is an important functional handle that can undergo several characteristic reactions, primarily nucleophilic acyl substitution. libretexts.org It also influences the compound's physical properties, such as enhancing its solubility in organic solvents. vulcanchem.com

The primary reaction of the ester group is hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester can be hydrolyzed back to the parent carboxylic acid (2-hydrazinylbenzoic acid) and methanol (B129727). libretexts.org This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When treated with a base like sodium hydroxide (B78521), the ester undergoes saponification to yield the corresponding carboxylate salt (sodium 2-hydrazinylbenzoate) and methanol. libretexts.org This reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion. stackexchange.com The mechanism for most esters proceeds through a bimolecular base-catalyzed acyl-oxygen cleavage (BAc2), where the hydroxide ion attacks the carbonyl carbon. stackexchange.com

Another significant reaction of the ester group is transesterification . This involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This exchanges the methoxy (B1213986) group (-OCH3) of the ester with the alkoxy group of the reacting alcohol, forming a new ester. Using the alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. For this compound, this process allows for the conversion of the methyl ester into other alkyl esters. The reaction is typically catalyzed by either an acid or a base and is reversible in nature. scielo.brgoogle.com

The general equation for the transesterification of this compound is: C₆H₄(NHNH₂)COOCH₃ + R'OH ⇌ C₆H₄(NHNH₂)COOR' + CH₃OH

In base-catalyzed transesterification, a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to deprotonate the incoming alcohol (R'OH), forming a potent nucleophile, the alkoxide ion (R'O⁻). This alkoxide then attacks the electrophilic carbonyl carbon of the methyl ester. A tetrahedral intermediate is formed, which subsequently collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) and yielding the new ester. The methoxide ion then deprotonates another molecule of the alcohol, regenerating the alkoxide catalyst.

In acid-catalyzed transesterification, an acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, and after a series of proton transfer steps, methanol is eliminated, and the new ester is formed upon deprotonation.

To drive the reaction toward the product side, the equilibrium must be shifted, usually by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms. revistadechimie.ro While reactions with methanol often result in higher yields and easier purification compared to ethanol (B145695), the principles allow for the synthesis of a variety of esters from this compound. cabidigitallibrary.org

Table 1: Overview of Transesterification Parameters

| Parameter | Acid-Catalyzed Process | Base-Catalyzed Process |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Strong bases (e.g., KOH, NaOH) |

| Mechanism | Protonation of carbonyl, nucleophilic attack by alcohol | Formation of alkoxide, nucleophilic attack on carbonyl |

| Reactant Alcohol | Can be primary, secondary, or tertiary | Primarily primary or secondary alcohols |

| Conditions | Typically requires elevated temperatures | Can often proceed at lower temperatures (e.g., 60°C) scielo.br |

| Equilibrium Control | Excess alcohol, removal of methanol | Excess alcohol, removal of methanol |

Hydrolytic Pathways

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This compound can be hydrolyzed to 2-hydrazinylbenzoic acid and methanol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is the reverse of acid-catalyzed esterification. The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfers, methanol is eliminated as a leaving group, yielding the protonated carboxylic acid. A final deprotonation step gives 2-hydrazinylbenzoic acid.

Table 2: Comparison of Hydrolysis Conditions

| Condition | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Reagent | Water with a strong acid (e.g., HCl, H₂SO₄) | Aqueous strong base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible | Irreversible |

| Product | 2-Hydrazinylbenzoic Acid + Methanol | Sodium 2-hydrazinylbenzoate + Methanol |

| Post-Reaction Step | None required | Acidification required to obtain the carboxylic acid |

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the hydrazinyl group (-NHNH₂) and the methyl ester group (-COOCH₃). orgosolver.com

Hydrazinyl Group (-NHNH₂): This group is strongly activating and an ortho, para-director. The nitrogen atom directly attached to the ring has a lone pair of electrons that it can donate into the aromatic system via resonance. This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgrutgers.edu

Methyl Ester Group (-COOCH₃): This group is deactivating and a meta-director. The carbonyl group is electron-withdrawing through both induction and resonance, pulling electron density out of the ring. This deactivates the ring towards electrophilic attack. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most reactive site for substitution. aiinmr.com

In this compound, these two groups have opposing effects. The powerful activating and directing effect of the hydrazinyl group dominates over the deactivating effect of the methyl ester. msu.edu The hydrazinyl group at position 2 directs incoming electrophiles to its ortho position (position 3) and its para position (position 5).

Substitution at Position 5: This position is strongly activated by the para hydrazinyl group and is the most likely site of electrophilic attack.

Substitution at Position 3: This position is activated by the ortho hydrazinyl group but is also adjacent to the bulky methyl ester group, which presents significant steric hindrance. Furthermore, it is meta to the deactivating ester group.

Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C5 position.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| Hydrazinyl (-NHNH₂) | C2 | Electron-donating (Resonance) | Activating | ortho, para (to C3, C5) |

| Methyl Ester (-COOCH₃) | C1 | Electron-withdrawing (Resonance/Induction) | Deactivating | meta (to C3, C5) |

| Overall Prediction | - | Activating group dominates | Activated ring | Substitution favored at C5 |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including reaction conditions and the inherent stability of intermediates and products.

Kinetics: The rates of the reactions discussed are dependent on concentrations of reactants, catalysts, and temperature.

Transesterification and Hydrolysis: The rate of these reactions is typically first-order with respect to the ester and the catalyst (acid or base). rammohancollege.ac.insci-hub.red Increasing the temperature generally increases the reaction rate, following the principles of collision theory. The choice of alcohol in transesterification also affects the rate; less sterically hindered alcohols tend to react faster.

Electrophilic Aromatic Substitution: The rate of EAS is significantly enhanced by the activating hydrazinyl group. The formation of the resonance-stabilized intermediate (the arenium ion or sigma complex) is the rate-determining step. masterorganicchemistry.com The electron-donating nature of the -NHNH₂ group stabilizes this positively charged intermediate, lowering the activation energy and increasing the reaction rate compared to benzene or methyl benzoate (B1203000) alone.

Thermodynamics:

Transesterification and Hydrolysis: Both reactions are equilibria. The Gibbs free energy change (ΔG) for these reactions is often small, meaning they are readily reversible. To favor product formation, the equilibrium can be manipulated according to Le Châtelier's principle, for instance, by using an excess of one reactant (the alcohol or water) or by removing one of the products (e.g., distilling off methanol). cabidigitallibrary.org

Saponification: The base-promoted hydrolysis is thermodynamically favorable and effectively irreversible due to the final deprotonation of the carboxylic acid by the strong base (methoxide), which is a highly exergonic step.

Electrophilic Aromatic Substitution: The substitution reaction is thermodynamically driven by the restoration of the highly stable aromatic ring in the final step. masterorganicchemistry.com While specific thermodynamic data for reactions of this compound is not widely published, studies on related hydrazone derivatives show that their binding to biological macromolecules and their reaction profiles can be quantified, with binding constants often in the range of 10⁴–10⁵ L mol⁻¹, indicating spontaneous and favorable interactions. researchgate.netresearchgate.net

Table 4: Factors Influencing Reaction Kinetics and Thermodynamics

| Reaction Type | Kinetic Factors | Thermodynamic Factors |

|---|---|---|

| Transesterification | Catalyst concentration, temperature, steric hindrance of alcohol | Reversible equilibrium; product removal shifts equilibrium |

| Hydrolysis (Acidic) | Catalyst concentration, temperature | Reversible equilibrium; excess water shifts equilibrium |

| Hydrolysis (Basic) | Hydroxide concentration, temperature | Irreversible due to final acid-base step |

| Electrophilic Aromatic Substitution | Nature of electrophile, stability of arenium ion intermediate | Favorable due to restoration of aromaticity |

Advanced Spectroscopic and Analytical Characterization of Methyl 2 Hydrazinylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For methyl 2-hydrazinylbenzoate, NMR studies are essential for confirming the substitution pattern on the aromatic ring and for characterizing the hydrazinyl and methyl ester moieties. While comprehensive spectral data for the free base form of this compound is not widely published in publicly accessible literature, analysis of its hydrochloride salt and comparison with structurally similar compounds allow for a detailed spectral interpretation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the hydrazinyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating hydrazinyl group (-NHNH₂) and the electron-withdrawing methyl ester group (-COOCH₃) will cause a predictable dispersion of the aromatic proton signals.

The aromatic region would likely display four distinct signals for the protons on the disubstituted benzene ring. The protons ortho and para to the electron-donating hydrazinyl group would be shielded and appear at a higher field (lower ppm), while the proton ortho to the electron-withdrawing methyl ester group would be deshielded and shift downfield (higher ppm). The coupling between adjacent aromatic protons would result in characteristic splitting patterns (doublets, triplets, or doublet of doublets), which can be used to assign each signal to a specific proton.

The methyl protons of the ester group are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the hydrazinyl group (-NHNH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -NHNH₂) | 6.6 - 6.8 | d | 7.5 - 8.5 |

| Aromatic H (meta to -NHNH₂) | 7.2 - 7.4 | t | 7.0 - 8.0 |

| Aromatic H (para to -NHNH₂) | 6.7 - 6.9 | t | 7.0 - 8.0 |

| Aromatic H (ortho to -COOCH₃) | 7.8 - 8.0 | d | 7.5 - 8.5 |

| -COOCH₃ | 3.8 - 3.9 | s | - |

| -NH₂ | Variable (broad) | s | - |

| -NH- | Variable (broad) | s | - |

Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound would provide information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon atom attached to the hydrazinyl group (C2) would be significantly shielded, while the carbon attached to the methyl ester group (C1) would be deshielded. The carbonyl carbon of the ester group is expected to appear at a characteristic downfield position, typically in the range of 165-175 ppm. The methyl carbon of the ester group would appear at a much higher field, around 50-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-COOCH₃) | 128 - 132 |

| C2 (C-NHNH₂) | 145 - 150 |

| C3 | 115 - 120 |

| C4 | 130 - 135 |

| C5 | 118 - 122 |

| C6 | 125 - 130 |

| C=O | 166 - 170 |

| -OCH₃ | 51 - 53 |

Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the aromatic system, cross-peaks would be observed between ortho-coupled protons, confirming their connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

The FTIR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups. The N-H stretching vibrations of the hydrazinyl group are expected to appear as one or two sharp bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

The most intense band in the spectrum is likely to be the C=O stretching vibration of the ester group, which is expected in the range of 1680-1720 cm⁻¹. The C-O stretching vibrations of the ester group would result in strong bands in the 1200-1300 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1680 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

Raman spectroscopy provides complementary information to FTIR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. The symmetric "ring breathing" mode of the benzene ring would give a particularly intense and sharp peak, typically around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would also be prominent. The C=O stretching of the ester group, while strong in the IR, would likely be a weaker band in the Raman spectrum. The N-H stretching vibrations would also be observable but are generally weaker in Raman than in IR.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1680 - 1720 | Weak-Medium |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| Ring Breathing Mode | 990 - 1010 | Very Strong |

| C-N Stretch | 1250 - 1350 | Medium |

The combined application of these advanced spectroscopic techniques provides a powerful toolkit for the unequivocal structural characterization and detailed analysis of this compound and its derivatives, which is fundamental for understanding their chemical properties and potential applications.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of this compound and its derivatives. It provides precise information regarding the molecular weight of the parent compound and generates characteristic fragmentation patterns that serve as a fingerprint for its molecular structure. By employing various ionization techniques and analyzers, a comprehensive understanding of the molecule's composition and connectivity can be achieved.

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and thermally labile molecules like this compound. wikipedia.org In positive ion mode, the molecule readily protonates at the basic nitrogen atoms of the hydrazine (B178648) moiety to form the pseudomolecular ion [M+H]⁺. For this compound (C₈H₁₀N₂O₂), with a molecular weight of 166.18 g/mol , the expected pseudomolecular ion would appear at a mass-to-charge ratio (m/z) of 167.19.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides detailed structural information through collision-induced dissociation (CID). The fragmentation is predictable and follows established chemical principles. Key fragmentation pathways for aromatic hydrazones and related structures often involve the cleavage of the N-N bond and bonds adjacent to the aromatic ring. researchgate.net

Key Fragmentation Pathways in ESI-MS/MS:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway involves the neutral loss of ammonia (17 Da), leading to a significant fragment ion.

Loss of the Methoxy (B1213986) Group (•OCH₃): Cleavage of the ester can result in the loss of a methoxy radical (31 Da).

Cleavage of the N-N Bond: Scission of the hydrazine N-N bond is a characteristic fragmentation, yielding distinct fragment ions corresponding to the benzoate (B1203000) and hydrazinyl portions of the molecule.

Table 1: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound [M+H]⁺ This table presents predicted fragmentation data based on the known fragmentation patterns of similar aromatic hydrazine and benzoate compounds.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 167.19 | 150.16 | 17.03 | [M+H - NH₃]⁺ |

| 167.19 | 136.14 | 31.05 | [M+H - •OCH₃]⁺ |

| 167.19 | 135.11 | 32.08 | [M+H - N₂H₄]⁺ (Loss of hydrazine) |

| 167.19 | 121.09 | 46.10 | [C₇H₅O₂]⁺ (Benzoyl cation) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. For a compound like this compound, which has moderate volatility, GC-MS is a viable analytical method. The ionization technique typically employed in GC-MS is Electron Ionization (EI), a hard ionization method that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. epa.gov

The resulting mass spectrum will show a molecular ion peak (M⁺) at m/z 166, corresponding to the exact molecular weight of the compound. The fragmentation pattern in EI-MS is often more complex than in ESI-MS but provides rich structural detail. For benzoate esters, characteristic fragmentation includes the loss of the alkoxy group and cleavages associated with the aromatic ring. researchgate.netpharmacy180.comwhitman.edu

Characteristic Fragments in EI-MS:

Molecular Ion (M⁺): A peak at m/z 166.

Loss of •OCH₃: A prominent peak at m/z 135, resulting from the loss of the methoxy radical from the ester group. libretexts.org

Benzoyl Cation: A base peak or very significant peak at m/z 105, formed by the loss of the entire •NHNH₂ and •OCH₃ groups, followed by rearrangement.

Phenyl Cation: A peak at m/z 77, corresponding to the [C₆H₅]⁺ ion, resulting from the loss of a carbonyl group (CO) from the benzoyl cation. pharmacy180.com

Table 2: Representative GC-MS (EI) Fragmentation Data for this compound This table illustrates typical fragmentation patterns for benzoate esters and aromatic hydrazines under Electron Ionization.

| m/z Value | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 166 | 45 | [C₈H₁₀N₂O₂]⁺ (Molecular Ion) |

| 135 | 80 | [M - •OCH₃]⁺ |

| 120 | 65 | [M - H₂N-NH₂ - H]⁺ |

| 105 | 100 | [C₇H₅O]⁺ (Benzoyl-type cation) |

| 77 | 55 | [C₆H₅]⁺ (Phenyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that couples the separation of compounds by HPLC with mass analysis. nih.gov It is particularly useful for analyzing complex mixtures containing this compound and its derivatives, or for quantifying the compound in various matrices. ESI is the most common ion source used in LC-MS for this class of compounds. mdpi.comresearchgate.net

The LC-MS method allows for the separation of the target analyte from impurities or other components before it enters the mass spectrometer, reducing matrix effects and improving detection limits. For hydrazine-containing compounds, derivatization is sometimes employed to enhance chromatographic retention and ionization efficiency, although this compound can often be analyzed directly. researchgate.netnih.gov

LC-MS/MS, using a triple quadrupole or ion trap mass spectrometer, is the gold standard for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 167.19) is selected and fragmented, and one or more specific product ions are monitored. This provides exceptional selectivity and sensitivity. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with the benzene ring, the carbonyl group of the ester, and the non-bonding electrons on the nitrogen atoms of the hydrazine moiety.

The spectrum of this compound is expected to show strong absorptions in the UV region. The position and intensity of these absorption maxima (λ_max) are influenced by the solvent polarity and the electronic effects of the substituents on the benzene ring (the hydrazinyl group and the methyl ester group). Phenylhydrazine itself exhibits absorption maxima around 241 nm and 283 nm. nih.govnist.gov The presence of the methyl ester group in conjugation with the ring will likely shift these bands.

Table 3: Typical UV-Vis Absorption Data for Aromatic Hydrazine and Benzoate Compounds in Ethanol (B145695) This table provides representative absorption maxima for structurally related compounds to infer the characteristics of this compound.

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Associated Electronic Transitions |

|---|---|---|---|

| Phenylhydrazine | ~241 | ~283 | π → π* (Benzene Ring) |

| Methyl Benzoate | ~230 | ~274 | π → π* (Benzene Ring and C=O) |

| Methyl 2-Aminobenzoate (B8764639) | ~250 | ~335 | π → π* and n → π* |

| This compound (Predicted) | ~245-255 | ~290-310 | **π → π* and n → π*** |

The predicted values are an estimation based on the electronic contributions of the hydrazinyl and ester functional groups.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form, identify polymorphs, and assess purity. researchgate.netnih.gov

Table 4: Representative Crystallographic Parameters for a Substituted Benzoate Derivative This table shows an example of the type of data obtained from a single-crystal X-ray diffraction study, using anhydrous metronidazole (B1676534) benzoate as an illustrative model. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.649 |

| b (Å) | 8.666 |

| c (Å) | 11.940 |

| α (°) | 76.70 |

| β (°) | 76.72 |

| γ (°) | 87.56 |

| Volume (ų) | 651.6 |

| Z (Molecules per unit cell) | 2 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common method for analyzing non-volatile aromatic compounds. nih.govbme.hu

An RP-HPLC method for this compound would typically utilize a nonpolar stationary phase, such as C18-modified silica (B1680970), and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Purity is assessed by the presence of a single, sharp, symmetrical peak at a characteristic retention time.

Typical RP-HPLC Method Parameters:

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com

Detection: UV detector set at one of the compound's absorption maxima (e.g., 254 nm).

Flow Rate: Typically 1.0 mL/min.

Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative analysis of reaction progress and for determining appropriate solvent systems for column chromatography purification.

Table 5: Example RP-HPLC Method for Purity Analysis This table outlines a typical set of conditions for the chromatographic analysis of a substituted benzoic acid derivative.

| Parameter | Condition |

|---|---|

| Stationary Phase | ODS (C18), 5 µm |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 4-6 minutes |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. Due to the polarity imparted by the hydrazine group and the UV-absorbing properties of the benzene ring, Reverse-Phase HPLC (RP-HPLC) with UV detection is particularly well-suited for its analysis.

In RP-HPLC, a nonpolar stationary phase, typically octadecyl-silylated silica gel (C18), is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, typical mobile phases consist of mixtures of water or aqueous buffers with organic modifiers like acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of derivatives with varying polarities.

Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD). The aromatic ring in this compound provides strong chromophores, allowing for sensitive detection. A DAD offers the advantage of acquiring the entire UV spectrum for a peak, which aids in peak purity assessment and compound identification.

For analytes that lack a strong chromophore or when higher sensitivity is required, derivatization is a powerful strategy. researchgate.net The hydrazine moiety is reactive and can be condensed with aldehydes or ketones to form hydrazones, which can be designed to have enhanced UV absorbance or fluorescence properties. nih.gov For instance, derivatization with benzaldehyde (B42025) or its substituted analogues can shift the absorption wavelength to a region with less interference from the sample matrix, thereby improving specificity and sensitivity. google.com This approach is particularly useful when analyzing for trace levels of these compounds in complex matrices. google.com

The coupling of HPLC with mass spectrometry (LC-MS) provides an even higher level of specificity and structural information, confirming the identity of the parent compound and its derivatives by their mass-to-charge ratio. nih.gov

Table 1: Typical HPLC Conditions for Analysis of Hydrazine Derivatives

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Mode | Reverse-Phase (RP-HPLC) | Suitable for polar to moderately nonpolar compounds. |

| Stationary Phase | C18 (Octadecylsilane) | Common choice providing good hydrophobic retention. |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Polar solvents to elute analytes from the C18 column. The buffer controls the pH. |

| Elution | Isocratic or Gradient | Gradient elution is preferred for separating mixtures with a wide range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rates for standard bore columns. |

| Detector | UV-Vis or Diode Array (DAD) | The aromatic ring allows for detection, typically in the 254-280 nm range. |

| Derivatization | Pre- or post-column reaction with aldehydes | To enhance detectability and selectivity. researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique that can be applied to the analysis of this compound, although it presents challenges due to the compound's polarity and low volatility. Direct analysis is often difficult as the polar hydrazine group can lead to poor peak shape, tailing, and irreversible adsorption on the GC column. jfda-online.com Therefore, chemical derivatization is an essential prerequisite for successful GC analysis. gcms.cz

The primary goal of derivatization is to convert the polar N-H groups of the hydrazine moiety into less polar, more volatile, and more thermally stable functional groups. jfda-online.com Common derivatization strategies include:

Acylation: Reaction with anhydrides (e.g., trifluoroacetic anhydride) to form stable acyl derivatives. gcms.cz

Silylation: Reaction with silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Condensation: Reaction with ketones, such as acetone, to form the corresponding hydrazone (acetone methyl-2-carboxyphenylhydrazone), which is significantly more volatile and stable for GC analysis. researchgate.net

Once derivatized, the compound can be effectively separated on a nonpolar or medium-polarity capillary column. A common stationary phase is a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent), which separates compounds primarily based on their boiling points. rjptonline.org Temperature programming, where the column temperature is gradually increased during the analysis, is necessary to elute the derivatives in a reasonable time with good peak shape.

For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds. However, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method for unequivocal identification. jmchemsci.com The mass spectrometer provides both molecular weight information and a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for the derivatized analyte, allowing for highly confident structural elucidation. researchgate.netjmchemsci.com

Table 2: GC Derivatization and Analysis Parameters

| Step | Technique/Reagent | Purpose |

|---|---|---|

| Derivatization | Acylation, Silylation, or Hydrazone formation | To increase volatility and thermal stability, and improve chromatographic peak shape. gcms.cz |

| Stationary Phase | 5% Diphenyl / 95% Dimethyl polysiloxane | A versatile, medium-polarity phase suitable for a wide range of organic compounds. |

| Injection | Split/Splitless Inlet | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |

| Oven Program | Temperature Ramp (e.g., 50°C to 300°C) | To ensure efficient separation and elution of analytes with different boiling points. |

| Detector | Mass Spectrometry (MS) | Provides definitive structural confirmation through mass spectra and fragmentation patterns. researchgate.net |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound and its derivatives. It is exceptionally useful for monitoring the progress of chemical reactions, assessing the purity of a sample, and determining the appropriate solvent system for column chromatography purification. researchgate.netsigmaaldrich.com

In a typical TLC analysis, the stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated onto a flat carrier such as a glass plate or aluminum foil. A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and separation occurs as different components of the sample travel up the plate at different rates based on their polarity and interaction with the stationary and mobile phases. youtube.com

For aromatic hydrazines like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) is typically used. sigmaaldrich.comresearchgate.net The ratio of these solvents is optimized to achieve a good separation, ideally with retention factor (Rf) values between 0.2 and 0.8.

Visualization of the separated spots on the TLC plate is straightforward due to the compound's structure. The aromatic ring allows the spots to be seen under UV light (typically at 254 nm). sigmaaldrich.com Additionally, various chromogenic reagents can be used as staining agents to produce colored spots, which can be specific for certain functional groups and increase the sensitivity of detection. nih.govresearchgate.net

Table 3: Example TLC Systems for Aromatic Hydrazine Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane : Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) | General purity check and separation of moderately polar compounds. |

| Silica Gel 60 F254 | Toluene : Ethanol (e.g., 9:1 v/v) | UV light (254 nm), Iodine vapor | Monitoring reaction progress involving aromatic esters. sigmaaldrich.com |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most relevant techniques, providing critical information about their thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram plots heat flow against temperature. This technique is highly effective for determining the melting point of a crystalline solid, which appears as a sharp endothermic peak (heat is absorbed). researchgate.net The temperature at the peak maximum is taken as the melting point, and the sharpness of the peak is an indicator of the sample's purity. DSC can also detect other phase transitions, such as crystallization (exothermic peak) or glass transitions in amorphous materials. mdpi.com

Together, TGA and DSC provide a comprehensive thermal profile of this compound, which is essential for understanding its stability under various processing and storage conditions.

Table 4: Information from Thermal Analysis Techniques

| Technique | Measurement | Information Obtained |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Thermal stability, decomposition temperature, presence of volatiles (e.g., solvent, water). |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point, purity assessment, heats of fusion, glass transitions, crystallization behavior. |

Applications of Methyl 2 Hydrazinylbenzoate As a Key Building Block in Complex Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The dual reactivity of Methyl 2-hydrazinylbenzoate is particularly exploited in heterocyclic chemistry. The hydrazine (B178648) moiety acts as a potent dinucleophile, while the methyl ester can be readily transformed or used as an anchor point for further functionalization. This combination facilitates the synthesis of a multitude of ring systems, many of which are core structures in medicinally and industrially important molecules.

Synthesis of Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic and highly efficient method for constructing the pyrazole ring, a scaffold prevalent in many pharmaceutical agents. This compound readily participates in this transformation, known as the Knorr pyrazole synthesis.

The process begins with the condensation of the more reactive hydrazine nitrogen onto one of the carbonyl groups of a β-dicarbonyl compound, such as a β-ketoester or a β-diketone, to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. The reaction with β-ketoesters specifically leads to the formation of pyrazolone derivatives. researchgate.netunibo.it The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds can often be controlled by reaction conditions. researchgate.net

Table 1: Synthesis of Pyrazole Derivatives from this compound This table presents representative examples of reactants used to form pyrazole scaffolds.

| Reactant for this compound | Resulting Heterocyclic Core |

|---|---|

| Acetylacetone (a β-diketone) | Dimethylpyrazole |

| Ethyl acetoacetate (B1235776) (a β-ketoester) | Methylpyrazolone |

| Dibenzoylmethane (a β-diketone) | Diphenylpyrazole |

| Methyl 2-chloroacetoacetate | Pyrazolone with ester group |

Formation of Triazole Ring Systems

Triazoles are another class of five-membered nitrogen heterocycles with significant applications. While the most common synthesis involves cycloaddition with azides, routes starting from hydrazines are also well-established. ijper.org For this compound, the hydrazine group can be converted into a hydrazone or an acylhydrazide, which then serves as the precursor for the triazole ring.

One common method involves reacting this compound with a carboxylic acid or its derivative to form an N-acylhydrazide. This intermediate can then undergo cyclization with a nitrogen source, such as another hydrazine molecule or ammonia (B1221849), often under dehydrating conditions, to form a 1,2,4-triazole (B32235) ring. Alternatively, hydrazones formed from the reaction of this compound with aldehydes can react with reagents that provide a C-N fragment to construct the triazole system. researchgate.net

Development of Oxadiazole Structures

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and is a common feature in medicinal chemistry. The synthesis of this heterocycle is readily achieved from hydrazine derivatives. The typical route involves the acylation of this compound to form a diacylhydrazine intermediate. This intermediate then undergoes cyclodehydration to furnish the 1,3,4-oxadiazole ring. A variety of dehydrating agents can be employed for this purpose, including strong acids like sulfuric acid, or reagents such as phosphorus oxychloride or thionyl chloride. This transformation provides a reliable method for incorporating the 2-(methoxycarbonyl)phenyl substituent onto an oxadiazole core.

Access to Polycyclic and Fused Heterocycles

The structure of this compound is ideally suited for the synthesis of fused heterocyclic systems, where the benzene (B151609) ring of the starting material becomes part of a larger, polycyclic architecture.

A prime example is the Fischer indole (B1671886) synthesis , one of the most important methods for preparing indoles. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone. wikipedia.org this compound is first condensed with a suitable ketone or aldehyde to form the corresponding phenylhydrazone. Upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride), this intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield a substituted indole. byjus.commdpi.com The ester group at the 7-position of the resulting indole offers a convenient handle for further synthetic modifications.

Another important class of fused heterocycles accessible from this precursor are cinnolines , also known as 1,2-benzodiazines. iosrjournals.orgwikipedia.org Syntheses of the cinnoline (B1195905) ring system can be achieved from ortho-substituted arylhydrazines. researchgate.net For example, intramolecular cyclization reactions involving the hydrazine and a suitable functional group generated from or adjacent to the methyl ester can lead to the formation of cinnolinone derivatives. The Widman-Stoermer synthesis and the von Richter synthesis are classic examples of reactions that form the cinnoline core through cyclization of diazonium salts or other activated intermediates derived from ortho-substituted anilines, a class of compounds to which this compound is closely related. iosrjournals.orgwikipedia.org

Generation of Pyridone and Chromene Frameworks

The synthesis of six-membered heterocyclic rings such as pyridones and their fused analogs, pyridazinones, is also achievable using this compound. The reaction of hydrazines with γ-ketoacids or γ-ketoesters is a standard method for the preparation of 4,5-dihydropyridazin-3(2H)-ones. iglobaljournal.comscielo.brnih.gov In this reaction, this compound would react with the keto-acid, followed by cyclization to form the pyridazinone ring, which would be fused to the starting benzene ring or bear it as a substituent, depending on the exact substrate. Similarly, reactions with α,β-unsaturated esters or nitriles can lead to the formation of pyridone structures. mdpi.com

While direct synthesis of the chromene core from a hydrazine is less common, this compound can be incorporated into chromene structures through multicomponent reactions. acgpubs.orgresearchgate.net For instance, it can be used as the amine component in a reaction that builds a chromene ring from other precursors, resulting in a final structure where the 2-(methoxycarbonyl)phenylhydrazinyl moiety is appended to the chromene scaffold.

Table 2: Synthesis of Six-Membered and Fused Heterocycles This table outlines the general reaction types and precursors for constructing various heterocyclic systems from this compound.

| Heterocycle Type | General Reaction Name/Type | Reactant Partner(s) |

|---|---|---|

| Indole | Fischer Indole Synthesis | Ketone or Aldehyde |

| Cinnoline | Intramolecular Cyclization | Requires modification of ester group |

| Pyridazinone | Condensation/Cyclization | γ-Ketoacid or γ-Ketoester |

| Pyridone | Condensation/Cyclization | β-Diketone, α,β-Unsaturated ester |

Integration into Polymeric and Supramolecular Architectures

Beyond the synthesis of discrete small molecules, this compound holds potential as a monomer for the creation of larger, ordered structures such as polymers and supramolecular assemblies. This utility stems from its bifunctional nature and its capacity for forming strong non-covalent interactions.

The presence of both a hydrazine and a methyl ester group allows this compound to act as an AB-type monomer in polycondensation reactions. melscience.comfarabi.university For instance, after hydrolysis of the ester to a carboxylic acid, polycondensation could lead to the formation of a polyhydrazide, a class of polymers known for their thermal stability. Alternatively, the hydrazine and ester functionalities can react with other difunctional monomers (A-A and B-B type) in co-polycondensation reactions to generate a variety of polymer backbones. researchgate.net

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into larger, non-covalently bonded structures is paramount. The hydrazine and carbonyl groups of this compound are excellent hydrogen bond donors and acceptors, respectively. These interactions, along with potential π-π stacking of the benzene rings, can guide the self-assembly of the molecules into well-defined supramolecular architectures such as sheets, helices, or other complex networks. researchgate.net This behavior is crucial for the development of new materials with applications in fields like molecular recognition and crystal engineering.

Role in Derivatization for Enhanced Analytical Methodologies

In analytical chemistry, particularly in chromatography and mass spectrometry, the detection and quantification of certain analytes can be challenging due to their low concentration, poor ionization efficiency, or lack of a suitable chromophore. Chemical derivatization is a widely used strategy to overcome these limitations by chemically modifying the analyte to improve its detectability. The hydrazine moiety of this compound makes it a potent potential derivatizing agent, especially for the analysis of carbonyl compounds (aldehydes and ketones).

The fundamental reaction involves the condensation of the hydrazinyl group with a carbonyl group to form a stable hydrazone. This reaction is a cornerstone of analytical derivatization for several reasons:

Improved Detection: By attaching the this compound molecule to a target analyte, the resulting derivative gains the properties of the benzoate (B1203000) structure. This can enhance its response in analytical instruments.

Enhanced Ionization for Mass Spectrometry: For techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the derivatized analyte may exhibit significantly improved ionization efficiency, leading to lower detection limits. nih.govnih.gov Hydrazine-based reagents have been successfully employed to enhance the sensitivity of LC-MS/MS analysis for challenging analytes like steroids. nih.govnih.gov For instance, the use of 2-hydrazino-1-methylpyridine (HMP), a reagent with a similar reactive hydrazine group, has been shown to improve the detection of 5α-dihydrotestosterone in human plasma by orders of magnitude. nih.govnih.gov

Introduction of a Chromophore/Fluorophore: While this compound itself is not intensely colored or fluorescent, its basic scaffold can be modified to include chromophoric or fluorophoric groups. This would create a new class of derivatizing agents that allow for highly sensitive detection using UV-Visible or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). libretexts.org

The process of derivatization with a reagent like this compound would typically involve mixing the sample containing the carbonyl analyte with the reagent under controlled pH and temperature to ensure complete reaction. The resulting hydrazone can then be analyzed, providing a more robust and sensitive measurement of the original analyte.

Table 1: Potential Analytes for Derivatization with this compound

| Analyte Class | Example Compound | Rationale for Derivatization |